molecular formula C11H8N2O5 B176315 1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole-2,5-dione CAS No. 199583-64-7

1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole-2,5-dione

Cat. No. B176315
M. Wt: 248.19 g/mol
InChI Key: MOUAUTJQGALIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(4-Methoxy-3-nitrophenyl)ethanone” also known as “4’-Methoxy-3’-nitroacetophenone” is a chemical compound with the formula C9H9NO4 . It has a molecular weight of 195.1721 .


Synthesis Analysis

While specific synthesis methods for “1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole-2,5-dione” were not found, a new synthesis of a related compound, Entacapone, has been achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxy-3-nitrophenyl)ethanone” can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“1-(4-Methoxy-3-nitrophenyl)ethanone” has a molecular weight of 195.17, a density of 1.244g/cm3, a melting point of 99.5 °C, a boiling point of 315.1ºC at 760 mmHg, and a refractive index of 1.544 .

Safety And Hazards

Safety data sheets for “1-(4-Methoxy-3-nitrophenyl)ethanone” suggest that it should be handled with care .

properties

IUPAC Name

1-(4-methoxy-3-nitrophenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O5/c1-18-9-3-2-7(6-8(9)13(16)17)12-10(14)4-5-11(12)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUAUTJQGALIRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C=CC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391206
Record name 1-(4-METHOXY-3-NITROPHENYL)-1H-PYRROLE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole-2,5-dione

CAS RN

199583-64-7
Record name 1-(4-METHOXY-3-NITROPHENYL)-1H-PYRROLE-2,5-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.